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Excimer lasers, a class of pulsed ultraviolet (UV) lasers, are indispensable tools in a myriad of
scientific and industrial applications, from semiconductor lithography and micromachining to
medical procedures like LASIK eye surgery. The performance of these lasers is critically
dependent on the specific noble gas and halogen mixture used as the gain medium. This guide
provides a comparative analysis of excimer lasers based on different noble gases—Argon
(ArF), Krypton (KrF), and Xenon (XeCl, XeF)—focusing on their key performance parameters
and the experimental protocols for their characterization.

Comparative Performance of Noble Gas Excimer
Lasers

The choice of noble gas in an excimer laser dictates its fundamental operational
characteristics, including wavelength, output power, efficiency, and gas lifetime. The following
table summarizes these key performance indicators for the most common noble gas halide
excimer lasers.
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Parameter ArF KrF XeCl XeF
Wavelength (nm) 193 248 308 351
Typical Pulse

5-500 10 - 1000 10 - 800 10 - 500
Energy (mJ)
Maximum
Repetition Rate >4000 >2000 >1000 >5000
(Hz)
Average Power

20 - 100 20 - 200 10 - 150 10 - 100
(W)
Pulse Duration

10- 30 10-30 10- 40 10-40
(ns)
Efficiency (%) 1-3 2-5 1-3 1-2

o >1 week (with

Gas Lifetime o Up to 12 weeks ] )

>20 million ] plastic Varies
(pulses) (static)

components)
] o Microlithography, = Dermatology, Pumping dye
Primary Microlithography, ) ) o
o ] materials materials lasers, scientific
Applications medical surgery ) )
processing processing research

Signaling Pathways and Experimental Workflows

To understand the operation and characterization of excimer lasers, it is helpful to visualize the
underlying physical processes and experimental methodologies.
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Figure 1: Excimer Formation and Lasing Pathway.

The diagram above illustrates the fundamental process of excimer (or more accurately,
exciplex) formation and subsequent stimulated emission in a noble gas halide laser. An
electrical discharge excites the noble gas and halogen atoms, leading to the formation of a
temporary, high-energy molecule (the excimer). This molecule then rapidly decays, emitting a
UV photon in the process.
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Figure 2: Experimental Workflow for Excimer Laser Characterization.

This workflow outlines the typical experimental setup for characterizing the performance of an
excimer laser. The laser output is sampled using a beam splitter and directed to various
diagnostic instruments to measure its key parameters.

Experimental Protocols

Accurate and reproducible characterization of excimer laser performance is crucial for
comparative analysis. The following sections detail the methodologies for measuring key
experimental parameters.

Output Energy and Power Measurement

Objective: To quantify the energy per pulse and the average power of the excimer laser.
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Methodology:

A calibrated laser energy meter or power meter suitable for the UV wavelength of the specific
excimer laser is used.

e The laser beam is directed onto the detector of the energy/power meter. For high-power
beams, a beam splitter or attenuator may be necessary to prevent detector saturation or
damage.

o For pulse energy measurement, the laser is operated in a single-shot or low-repetition-rate
mode. The energy of multiple individual pulses is measured and averaged.

o For average power measurement, the laser is operated at a specific repetition rate, and the
power reading is allowed to stabilize.

o The efficiency of the laser is calculated by dividing the average output power by the electrical
input power supplied to the laser head.

Pulse Duration Measurement

Objective: To determine the temporal width of the laser pulse, typically the Full Width at Half
Maximum (FWHM).

Methodology:

A fast photodiode with a rise time significantly shorter than the expected laser pulse duration
is used.

A portion of the laser beam is directed onto the photodiode.

The output of the photodiode is connected to a high-speed oscilloscope.

The laser is fired, and the temporal profile of the pulse is captured on the oscilloscope.

The FWHM of the pulse is measured from the captured waveform.

Beam Profile Measurement
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Objective: To characterize the spatial intensity distribution of the laser beam.
Methodology:

e Abeam profiler, such as a CCD or CMOS camera-based system or a scanning-slit profiler, is
used. For UV wavelengths, a fluorescent screen or a UV-sensitive camera is required.

o The profiler is placed in the path of the laser beam at a specified distance from the laser
output.

o The beam profile is captured and analyzed using the profiler's software.

o Key parameters such as beam dimensions (e.g., at 1/e2 or FWHM points), uniformity, and
divergence are determined.

Gas Lifetime Determination

Objective: To evaluate the operational lifetime of a given gas mixture before the laser
performance degrades significantly.

Methodology:

o The laser is filled with a fresh, specified gas mixture.

e The initial laser output energy is measured and recorded.

e The laser is operated continuously at a set repetition rate and pulse energy.
e The output energy is monitored periodically.

e The gas lifetime is defined as the number of laser pulses after which the output energy drops
to a certain percentage (e.g., 80%) of its initial value, or when the required operating voltage
to maintain constant energy increases by a specified amount.

Conclusion

The choice of noble gas in an excimer laser is a critical determinant of its output characteristics
and suitability for specific applications. ArF lasers, with their short 193 nm wavelength, are the
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workhorses of the semiconductor industry for high-resolution photolithography. KrF lasers,
operating at 248 nm, offer a balance of high power and efficiency, making them suitable for
both lithography and materials processing. XeCl and XeF lasers, with their longer UV
wavelengths, are employed in specialized applications such as dermatology and scientific
research. A thorough understanding of their comparative performance, backed by rigorous
experimental characterization, is essential for researchers and professionals to select the
optimal laser system for their needs.

 To cite this document: BenchChem. [A Comparative Analysis of Noble Gas Excimer Lasers:
Argon vs. Krypton vs. Xenon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3418754#comparative-analysis-of-argon-and-other-
noble-gases-in-excimer-lasers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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